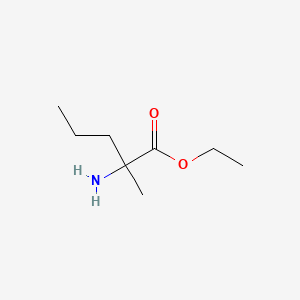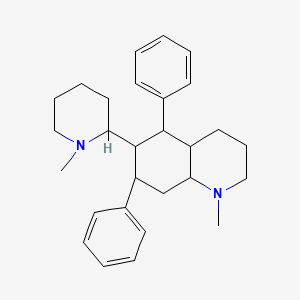
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a chemical compound that belongs to the class of alkaloids. Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. This compound is derived from lobinaline, which is found in certain plant species. This compound has garnered interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-N-methyllobinaline typically involves the reduction of lobinaline. One common method is the catalytic hydrogenation of lobinaline using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures and pressures to achieve the desired reduction.
Industrial Production Methods
Industrial production of dihydro-N-methyllobinaline follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Further reduction of dihydro-N-methyllobinaline can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Further reduced forms of dihydro-N-methyllobinaline.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex alkaloid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dihydro-N-methyllobinaline involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior. The exact pathways and molecular targets are still under investigation, but it is thought to involve receptor binding and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Lobinaline: The parent compound from which dihydro-N-methyllobinaline is derived.
Dihydroergotamine: Another alkaloid with similar structural features and biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Uniqueness
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is unique due to its specific structural features and the presence of the dihydro and N-methyl groups These modifications can significantly alter its biological activity and pharmacological profile compared to other similar compounds
Properties
CAS No. |
14028-76-3 |
|---|---|
Molecular Formula |
C28H38N2 |
Molecular Weight |
402.626 |
IUPAC Name |
1-methyl-6-(1-methylpiperidin-2-yl)-5,7-diphenyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C28H38N2/c1-29-18-10-9-17-25(29)28-24(21-12-5-3-6-13-21)20-26-23(16-11-19-30(26)2)27(28)22-14-7-4-8-15-22/h3-8,12-15,23-28H,9-11,16-20H2,1-2H3 |
InChI Key |
HLLLBBCUZYFOIX-UHFFFAOYSA-N |
SMILES |
CN1CCCCC1C2C(CC3C(C2C4=CC=CC=C4)CCCN3C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Naphtho[2,3-D]imidazole-2-carbaldehyde](/img/structure/B576595.png)
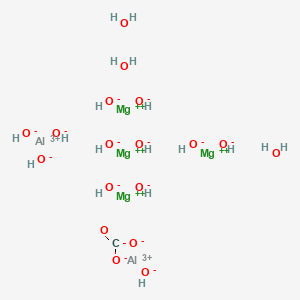
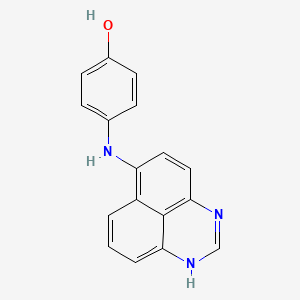
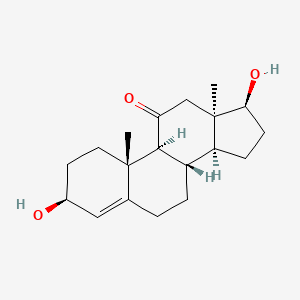
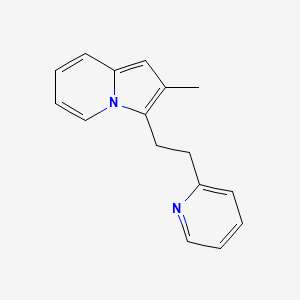
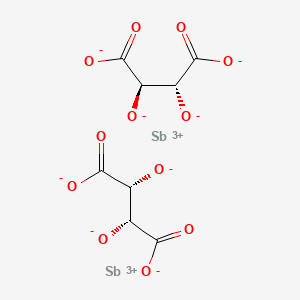
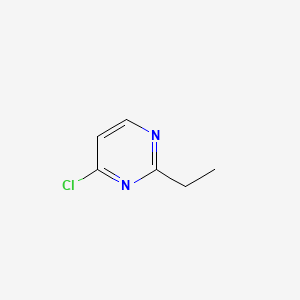
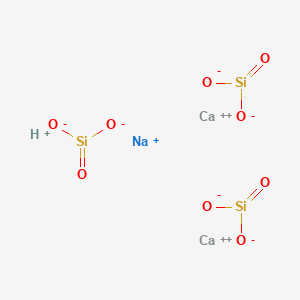
![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)
